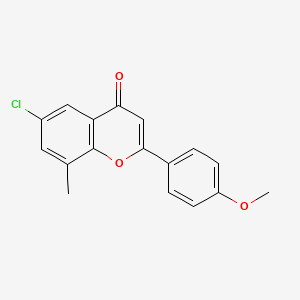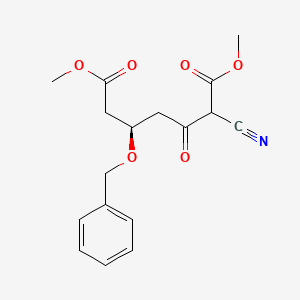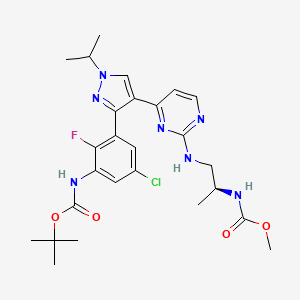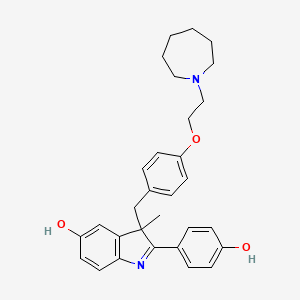
3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol is a complex organic compound with a unique structure that includes an indole core, a hydroxyphenyl group, and an azepane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with a hydroxybenzyl halide in the presence of a Lewis acid catalyst.
Attachment of the Azepane Moiety: The azepane moiety can be attached through a nucleophilic substitution reaction, where the hydroxy group of the hydroxyphenyl intermediate is replaced by an azepane-containing ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl and azepane moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(2-(piperidin-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol: Similar structure but with a piperidine moiety instead of an azepane moiety.
3-(4-(2-(morpholin-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol: Similar structure but with a morpholine moiety instead of an azepane moiety.
Uniqueness
The uniqueness of 3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C30H34N2O3 |
|---|---|
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
3-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol |
InChI |
InChI=1S/C30H34N2O3/c1-30(21-22-6-13-26(14-7-22)35-19-18-32-16-4-2-3-5-17-32)27-20-25(34)12-15-28(27)31-29(30)23-8-10-24(33)11-9-23/h6-15,20,33-34H,2-5,16-19,21H2,1H3 |
Clé InChI |
ZVVBSGCIQWUGPM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)O)N=C1C3=CC=C(C=C3)O)CC4=CC=C(C=C4)OCCN5CCCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [dimethyl(phenyl)silyl]phenylcarbamate](/img/structure/B15062236.png)
![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate](/img/structure/B15062241.png)
![1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B15062260.png)
![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)
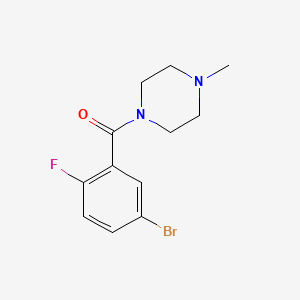



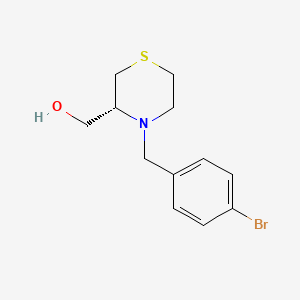
![methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B15062313.png)
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)pyridine](/img/structure/B15062320.png)
